Cas no 3920-37-4 (1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid)

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-5-carboxylicacid, 1,3-dimethyl-4-nitro-
- 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 2,5-Dimethyl-4-nitro-2H-pyrazole-3-carboxylic acid
- 2,5-dimethyl-4-nitropyrazole-3-carboxylic acid
- 1,3-Dimethyl-4-nitropyrazol-5-carbonsaeure
- 1,3-dimethyl-4-nitropyrazol-5-carboxylic acid
- 1,3-Dimethyl-4-nitro-pyrazole-5-carboxylic acid
- 1,3-mimethyl-4-nitro-1h-pyrazole-5-carboxylic acid
- 1H-Pyrazole-5-carboxylic acid,1,3-dimethyl-4-nitro
- 2,5-dimethyl-4-nitro-pyrazole-3-carboxylic acid
- MCTUAJONAXPWLC-UHFFFAOYSA-N
- AK-968/41169453
- 1,3-dimethyl-4-nitropyrazole-5-carboxylic acid
- EN300-52021
- AKOS015921955
- Z275170226
- CS-0250719
- AB06649
- A824457
- AKOS001752357
- SCHEMBL1609142
- 4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- NS-01663
- MFCD00662656
- 3920-37-4
- 2,5-dimethyl-4-nitro-2 h-pyrazole-3-carboxylic acid
- FT-0655274
- DTXSID90361192
- SY173582
-
- MDL: MFCD00662656
- インチ: InChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(6(10)11)8(2)7-3/h1-2H3,(H,10,11)
- InChIKey: MCTUAJONAXPWLC-UHFFFAOYSA-N
- SMILES: CC1=NN(C)C(=C1[N+](=O)[O-])C(=O)O
計算された属性
- 精确分子量: 185.04400
- 同位素质量: 185.04365571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- 密度みつど: 1.619
- Boiling Point: 379.432 °C at 760 mmHg
- フラッシュポイント: 183.274 °C
- PSA: 100.94000
- LogP: 0.85810
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid Security Information
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関コード:
2933199090概要:
2933199090。他の構造的に不縮合なピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 5970784-1000MG |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 1g |
$371 | 2023-06-30 | |
TRC | D471498-100mg |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 100mg |
$ 95.00 | 2022-06-05 | ||
Chemenu | CM312431-1g |
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 1g |
$131 | 2023-02-02 | |
abcr | AB301994-500 mg |
2,5-Dimethyl-4-nitro-2H-pyrazole-3-carboxylic acid; 95% |
3920-37-4 | 500MG |
€179.50 | 2022-03-03 | ||
Apollo Scientific | OR346126-1g |
2,5-Dimethyl-4-nitro-2H-pyrazole-3-carboxylic acid |
3920-37-4 | 95 | 1g |
£194.00 | 2025-02-20 | |
Enamine | EN300-52021-0.05g |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 0.05g |
$28.0 | 2023-07-01 | |
Enamine | EN300-52021-2.5g |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 2.5g |
$241.0 | 2023-07-01 | |
Fluorochem | 027511-1g |
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 1g |
£165.00 | 2022-02-28 | |
Aaron | AR00JA9I-500mg |
1,3-Mimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 500mg |
$155.00 | 2025-02-28 | |
abcr | AB301994-1g |
2,5-Dimethyl-4-nitro-2H-pyrazole-3-carboxylic acid, 95%; . |
3920-37-4 | 95% | 1g |
€282.50 | 2024-04-17 |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acidに関する追加情報
Professional Introduction to 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 3920-37-4)
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 3920-37-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole family, which is well-known for its broad spectrum of applications in medicinal chemistry, agrochemicals, and material science. The presence of both nitro and carboxylic acid functional groups in its molecular structure endows it with distinct reactivity and utility in synthetic chemistry.
The molecular formula of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid is C₇H₆N₂O₄, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The nitro group (–NO₂) at the 4-position and the carboxylic acid group (–COOH) at the 5-position are key functional moieties that influence its chemical behavior and biological interactions. The dimethyl substitution at the 1 and 3 positions enhances the stability and lipophilicity of the molecule, making it a valuable intermediate in the synthesis of more complex derivatives.
In recent years, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in drug discovery and development. The pyrazole core is a privileged scaffold in medicinal chemistry, often incorporated into bioactive molecules due to its ability to engage with various biological targets. Specifically, derivatives of pyrazole have shown promise in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The nitro group can be further functionalized through reduction or condensation reactions, while the carboxylic acid moiety allows for amide bond formation, enabling the creation of peptidomimetics and other pharmacophores.
Recent advancements in computational chemistry have facilitated the design of novel derivatives of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid by predicting their binding affinities to biological targets such as enzymes and receptors. For instance, studies have demonstrated that structural modifications at the nitro and carboxylic acid positions can modulate the potency and selectivity of these compounds. Such findings highlight the compound's significance as a building block for next-generation therapeutics.
The synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the condensation of acetone with hydrazine hydrate to form 3-methylpyrazole, which is subsequently nitrated to introduce the nitro group at the 4-position. Further functionalization at the 5-position can be achieved through carboxylation reactions using reagents such as carbon dioxide under high pressure or through oxidation of a methyl group.
The pharmacological profile of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid has been explored in several preclinical studies. Researchers have investigated its potential as an anti-inflammatory agent by evaluating its ability to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, its interaction with enzymes like cyclooxygenase (COX) has been examined for its potential role in pain management. While these studies suggest promising biological activity, further research is needed to fully elucidate its therapeutic potential and safety profile.
From a chemical perspective, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid serves as an excellent model compound for studying electronic effects and steric influences in heterocyclic systems. The electron-withdrawing nature of the nitro group can significantly impact the reactivity of adjacent functional groups, while the presence of two methyl groups provides a stable backbone for further derivatization. These properties make it a valuable tool for chemists seeking to develop new synthetic methodologies or explore novel molecular architectures.
The industrial relevance of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid extends beyond pharmaceutical applications. Its structural motifs are also found in agrochemicals, where pyrazole derivatives are used as herbicides and fungicides due to their efficacy against a range of pests and pathogens. The versatility of this compound underscores its importance as a chemical intermediate with diverse applications across multiple industries.
In conclusion, 1,3-dimethyl -4 -nitro - 1 H -pyrazol -5 -carboxylic acid (CAS No .3920 -37 -4 ) is a multifaceted compound with significant potential in pharmaceuticals , agrochemicals ,and synthetic chemistry . Its unique structural features , coupled with recent advances in drug discovery technologies , position it as a promising candidate for future research . As scientists continue to explore new derivatives and applications , this compound will undoubtedly remain at the forefront of chemical innovation .
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